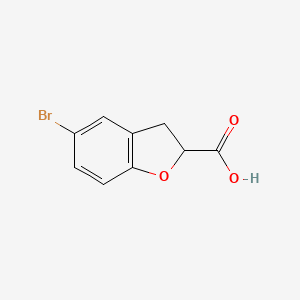

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

Descripción general

Descripción

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid: is a chemical compound with the molecular formula C9H7BrO3. It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2,3-dihydrobenzofuran.

Reaction with Nitrobenzene: The starting material is reacted with nitrobenzene to form a substituted product.

Reduction and Esterification: The substituted product undergoes reduction and esterification to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological propertiesThe presence of the bromine atom and carboxylic acid group may enhance the biological activity of this compound .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

- 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

- 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

- 6-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

- 7-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

Comparison: Compared to its similar compounds, 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the specific position of the bromine atom and the carboxylic acid group. These structural features can influence its reactivity, biological activity, and physicochemical properties. For example, the presence of the bromine atom at the 5-position may enhance its antimicrobial activity compared to other halogenated derivatives .

Actividad Biológica

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position enhances its biological reactivity. Its molecular formula is C₉H₇BrO₃, with a molecular weight of approximately 245.06 g/mol.

The biological activity of this compound is attributed to its interaction with various biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to growth and proliferation. For instance, it can inhibit the vascular endothelial growth factor receptor (VEGFR), impacting angiogenesis and tumor growth.

- Cell Signaling Modulation : It influences cellular processes by modulating gene expression and signaling pathways. Studies indicate that it affects sodium ion influx in cardiac tissues, which could modify conduction velocities.

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound shows significant inhibition against various cancer cell lines. For example, it has demonstrated IC₅₀ values in the micromolar range against specific tumor types .

- Antimicrobial Properties : This compound has been evaluated for its antibacterial activity against clinically relevant pathogens. Substituents on the benzofuran nucleus enhance its efficacy against bacteria.

- Anti-inflammatory Effects : By modulating pro-inflammatory cytokines, this compound may play a role in reducing inflammation, making it a candidate for treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and stability under physiological conditions. However, the degradation over time can affect its biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | IC₅₀ Value (μM) |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Varies by cell line |

| Antimicrobial | Inhibition of bacterial growth | Varies by pathogen |

| Anti-inflammatory | Modulation of cytokine production | Not specified |

Case Studies

- Anticancer Studies : In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluations : Clinical studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been linked to enhanced antimicrobial effects .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNCCBAITNRTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.